![molecular formula C15H15FN4OS B2356701 3-((4-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891126-75-3](/img/structure/B2356701.png)
3-((4-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Description
3-((4-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolopyrimidine derivatives, which have been reported to exhibit a wide range of biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory properties.
Scientific Research Applications
- Among derivatives of this compound, one variant (22i) exhibited excellent antitumor activity against A549, MCF-7, and HeLa cancer cell lines. Its IC50 values were 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it demonstrated potent c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM) .
- Researchers have explored approaches to synthesize medicinal chemistry-relevant building blocks based on the [1,2,4]triazolo[4,3-a]pyrazine platform. These methods provide efficient access to target derivatives from readily available, cost-effective reagents .
- Novel energetic materials have been synthesized using [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based fused rings. These compounds hold promise for applications in propellants, explosives, and other energetic formulations .
- A retro Diels-Alder protocol allows the regioselective synthesis of angular norbornene-based triazolo[4,3-a]pyrazines. This method provides access to diverse derivatives with potential applications .
Antitumor Activity
Medicinal Chemistry Building Blocks
Energetic Materials
Regioselective Synthesis
properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4OS/c1-2-3-12-8-13(21)17-14-18-19-15(20(12)14)22-9-10-4-6-11(16)7-5-10/h4-8H,2-3,9H2,1H3,(H,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLDSVVHKVJFBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one |
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